

Validating the Structure of N-Ethylpropylamine: A Spectroscopic Comparison Guide

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Compound of Interest

Compound Name: *N-Ethylpropylamine*

Cat. No.: *B033212*

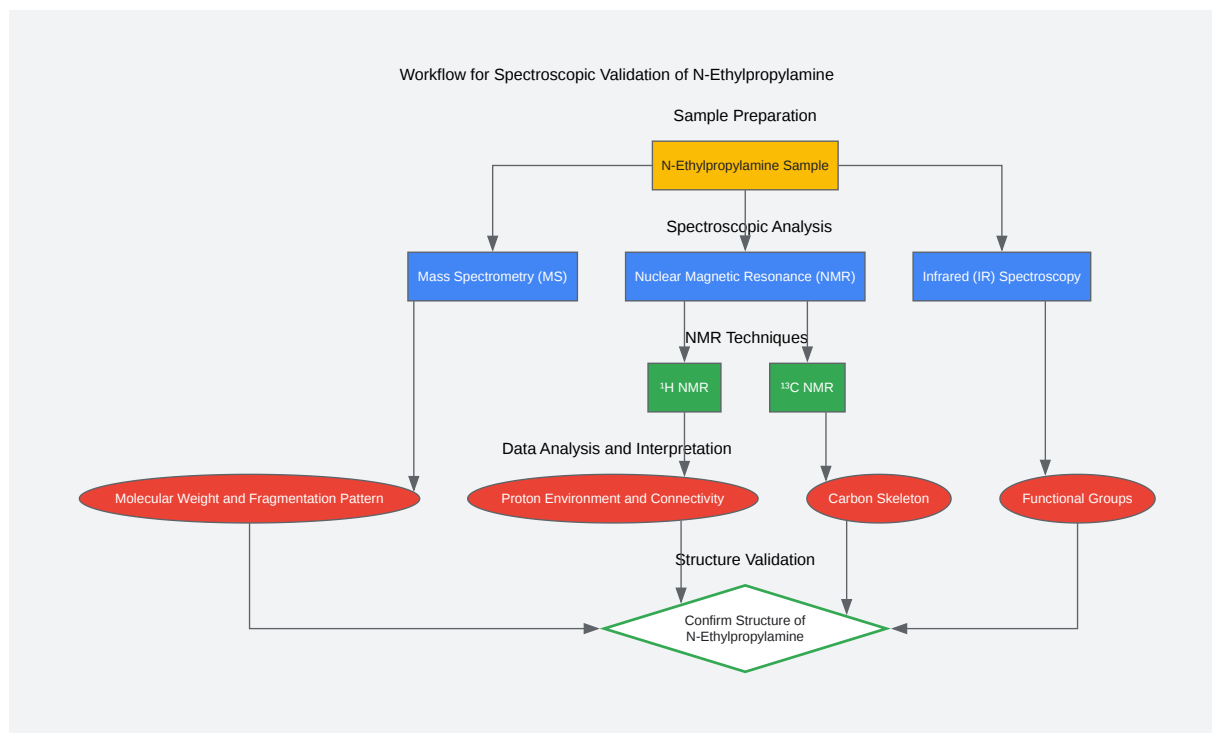
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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of spectroscopic data for **N-Ethylpropylamine** against common alternatives, Diethylamine and Dipropylamine. By presenting key experimental data and detailed protocols, this document serves as a practical resource for the structural validation of **N-Ethylpropylamine** in research and development settings.

Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for validating the structure of **N-Ethylpropylamine** using a combination of spectroscopic techniques. Each method provides unique structural information, and together they offer a conclusive identification.



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Spectroscopic analysis workflow.

Experimental Protocols

Mass Spectrometry (MS)

- Instrument: A high-resolution mass spectrometer (e.g., a quadrupole time-of-flight [Q-TOF] or Orbitrap instrument) was used.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Sample Introduction: The sample was introduced via direct infusion or gas chromatography (GC) inlet.
- Mass Range: m/z 10-200.
- Data Acquisition: Data was acquired in full scan mode to determine the molecular ion and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrument: A 400 MHz (or higher) NMR spectrometer.
- Solvent: Deuterated chloroform (CDCl_3) was used as the solvent, with tetramethylsilane (TMS) as an internal standard (0 ppm).
- ^1H NMR:
 - Pulse Program: Standard single-pulse experiment.
 - Spectral Width: -2 to 12 ppm.
 - Number of Scans: 16-32.
- ^{13}C NMR:
 - Pulse Program: Proton-decoupled experiment.
 - Spectral Width: 0 to 200 ppm.
 - Number of Scans: 1024-4096.

Infrared (IR) Spectroscopy

- Instrument: A Fourier-transform infrared (FTIR) spectrometer.

- Sample Preparation: A thin film of the neat liquid sample was placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.
- Spectral Range: 4000-400 cm^{-1} .
- Resolution: 4 cm^{-1} .
- Number of Scans: 16-32.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for **N-Ethylpropylamine**, Diethylamine, and Dipropylamine.

Mass Spectrometry Data

Compound	Molecular Formula	Molecular Weight (g/mol)	Molecular Ion (M^+ , m/z)	Base Peak (m/z)	Key Fragment Ions (m/z)
N-Ethylpropylamine	$C_5H_{13}N$	87.17	87	58	72, 44, 30
Diethylamine	$C_4H_{11}N$	73.14	73	58	44, 30
Dipropylamine	$C_6H_{15}N$	101.19	101	72	58, 44, 30

^1H NMR Data (in CDCl_3)

Compound	Chemical Shift (δ , ppm) and Multiplicity	Assignment
N-Ethylpropylamine	~ 2.58 (q, 2H), ~ 2.50 (t, 2H), ~ 1.45 (sext, 2H), ~ 1.05 (t, 3H), ~ 0.88 (t, 3H)	-CH ₂ - (ethyl), -CH ₂ - (propyl, α to N), -CH ₂ - (propyl, β to N), -CH ₃ (ethyl), -CH ₃ (propyl)
Diethylamine	~ 2.55 (q, 4H), ~ 1.03 (t, 6H)	-CH ₂ -, -CH ₃
Dipropylamine	~ 2.45 (t, 4H), ~ 1.48 (sext, 4H), ~ 0.89 (t, 6H)	-CH ₂ - (α to N), -CH ₂ - (β to N), -CH ₃

¹³C NMR Data (in CDCl₃)

Compound	Chemical Shift (δ , ppm)	Assignment
N-Ethylpropylamine	~ 52.1 , ~ 45.2 , ~ 23.0 , ~ 15.5 , ~ 11.7	-CH ₂ - (propyl, α to N), -CH ₂ - (ethyl), -CH ₂ - (propyl, β to N), -CH ₃ (ethyl), -CH ₃ (propyl)
Diethylamine	~ 44.1 , ~ 15.1	-CH ₂ -, -CH ₃
Dipropylamine	~ 52.5 , ~ 23.2 , ~ 11.8	-CH ₂ - (α to N), -CH ₂ - (β to N), -CH ₃

Infrared (IR) Spectroscopy Data

Compound	N-H Stretch (cm ⁻¹)	C-H Stretch (cm ⁻¹)	C-N Stretch (cm ⁻¹)
N-Ethylpropylamine	~ 3300 (weak, broad)	~ 2960 , ~ 2870 , ~ 2810	~ 1120
Diethylamine	~ 3288 (weak, broad) [1]	~ 2967 , ~ 2868 , ~ 2810	~ 1143 [1]
Dipropylamine	~ 3300 (weak, broad)	~ 2958 , ~ 2871 , ~ 2813	~ 1125

Note: The specific chemical shifts and absorption frequencies can vary slightly depending on the experimental conditions (e.g., solvent, concentration).

Conclusion

The spectroscopic data presented provides a clear and objective basis for the structural validation of **N-Ethylpropylamine**. The unique combination of its molecular weight, fragmentation pattern in mass spectrometry, the distinct chemical shifts and coupling patterns in ^1H and ^{13}C NMR, and the characteristic absorptions in IR spectroscopy allows for its unambiguous differentiation from similar secondary amines like Diethylamine and Dipropylamine. This guide serves as a valuable tool for researchers and professionals in ensuring the identity and purity of **N-Ethylpropylamine** in their work.

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References

- 1. orgchemboulder.com [orgchemboulder.com]
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